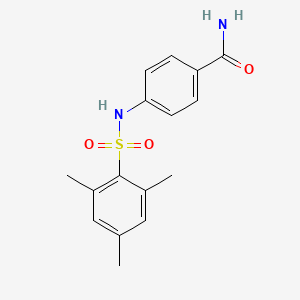

4-(2,4,6-Trimethylbenzenesulfonamido)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-8-11(2)15(12(3)9-10)22(20,21)18-14-6-4-13(5-7-14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJQBZNPWCPYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Structural Assignment and Purity Assessment

Spectroscopic techniques are indispensable tools in modern chemistry for the non-destructive analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods reveal intricate details about the connectivity of atoms and the nature of chemical bonds, providing a unique fingerprint for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive assignment of a molecule's structure. For 4-(2,4,6-trimethylbenzenesulfonamido)benzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural confirmation.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected.

The protons of the two methyl groups at the ortho positions (2- and 6-positions) of the trimethylbenzene ring are chemically equivalent and would appear as a single sharp singlet. The proton of the methyl group at the para position (4-position) would also appear as a singlet, but with a different chemical shift due to its unique electronic environment. The two aromatic protons on the trimethylbenzene ring would present as a singlet, a consequence of their chemical equivalence.

The protons on the benzamide (B126) ring system would exhibit a more complex pattern. The two aromatic protons ortho to the sulfonamido group and the two protons ortho to the carboxamide group would each appear as doublets, due to coupling with their adjacent protons. The proton of the sulfonamide (SO₂NH) group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The two protons of the amide (CONH₂) group may appear as two distinct broad singlets due to restricted rotation around the C-N bond. nih.gov

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.30 | s | 6H | 2,6-CH₃ |

| ~ 2.50 | s | 3H | 4-CH₃ |

| ~ 6.90 | s | 2H | Ar-H (trimethylbenzene) |

| ~ 7.20 | d | 2H | Ar-H (benzamide, ortho to NHSO₂) |

| ~ 7.80 | d | 2H | Ar-H (benzamide, ortho to CONH₂) |

| ~ 7.50-8.00 | br s | 2H | CONH₂ |

| ~ 10.00 | br s | 1H | SO₂NH |

Note: This table is a representation of expected values based on similar structures and is not based on reported experimental data for the specific compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The spectrum would show signals for the three methyl carbons of the trimethylbenzene group, with the ortho methyl carbons being equivalent. The aromatic carbons of both rings would appear in the downfield region of the spectrum. The quaternary carbons (those not bonded to any hydrogen atoms), such as the carbons bearing the methyl groups, the sulfonyl group, and the amide group, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbonyl carbon of the amide group would appear at the most downfield chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 21.0 | 4-CH₃ |

| ~ 23.0 | 2,6-CH₃ |

| ~ 120-145 | Aromatic Carbons |

| ~ 168.0 | C=O (Amide) |

Note: This table is a representation of expected values based on similar structures and is not based on reported experimental data for the specific compound.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, which is essential for the definitive structural assignment of complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the same spin system, for instance, confirming the connectivity of the aromatic protons on the benzamide ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the different fragments of the molecule, for example, by showing a correlation between the NH proton of the sulfonamide and the carbons of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between, for example, the ortho methyl protons and the adjacent aromatic proton on the trimethylbenzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, which are dependent on the types of bonds and the functional groups present.

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

Key expected vibrational frequencies include the N-H stretching vibrations of the sulfonamide and amide groups, typically appearing as broad bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group would give a strong, sharp absorption band around 1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are also characteristic and would be expected in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.gov Aromatic C-H and C=C stretching vibrations would also be present in the spectrum.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H Stretching (Amide and Sulfonamide) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretching (Methyl) |

| ~ 1650 | Strong, Sharp | C=O Stretching (Amide) |

| ~ 1600, 1475 | Medium | Aromatic C=C Stretching |

| 1350-1300 | Strong | Asymmetric SO₂ Stretching |

| 1160-1140 | Strong | Symmetric SO₂ Stretching |

Note: This table is a representation of expected values based on similar structures and is not based on reported experimental data for the specific compound.

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique that probes molecular vibrations, is expected to provide a distinct fingerprint for this compound. The spectrum would be characterized by specific vibrational modes corresponding to its constituent functional groups. The key expected Raman shifts are detailed in the table below, based on typical vibrational frequencies for similar molecular fragments.

The aromatic C-H stretching vibrations from both the trimethylphenyl (mesityl) and the benzamide rings are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretches from the three methyl groups on the mesityl ring would appear in the 2850-3000 cm⁻¹ range. The spectrum would also be distinguished by strong bands corresponding to the sulfonyl (SO₂) group, typically seen between 1150 and 1180 cm⁻¹ (symmetric stretch) and 1340-1370 cm⁻¹ (asymmetric stretch). The carbonyl (C=O) stretch of the benzamide group would present a strong peak around 1650-1680 cm⁻¹. Other significant signals would include aromatic ring breathing modes and C-S and C-N stretching vibrations.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Amide N-H | Stretching | 3100 - 3300 |

| Sulfonamide N-H | Stretching | ~3250 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1580 - 1610 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1340 - 1370 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1150 - 1180 |

| C-N | Stretching | 1200 - 1350 |

| C-S | Stretching | 650 - 750 |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is predicted to be dominated by π→π* transitions within its two aromatic systems: the mesitylene (B46885) ring and the p-substituted benzamide ring. Based on data for similar aromatic sulfonamides, characteristic absorption bands are expected in the ultraviolet region.

The primary absorption maxima (λmax) are likely to appear in two main regions. A strong absorption band is anticipated around 200-230 nm, corresponding to the high-energy π→π* transitions of the phenyl rings. A second, less intense band is expected at a longer wavelength, approximately 260-280 nm. This band is attributable to the electronic transitions of the aromatic systems being influenced by the auxochromic sulfonamido (-SO₂NH-) and carboxamido (-CONH₂) substituents, which can cause a bathochromic (red) shift into this region.

| Probable λmax | Molar Absorptivity (ε) | Corresponding Electronic Transition | Chromophore |

| ~220 nm | High | π→π* (K-band) | Aromatic Rings |

| ~270 nm | Moderate | π→π* (B-band) | Substituted Aromatic Rings |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula: C₁₆H₁₈N₂O₃S), high-resolution mass spectrometry would confirm its elemental composition with high accuracy.

Expected HRMS Data:

Molecular Formula: C₁₆H₁₈N₂O₃S

Calculated Monoisotopic Mass: 318.1038 g/mol

The fragmentation pattern in mass spectrometry is highly predictable for sulfonamides and benzamides. Upon ionization, the molecule is expected to undergo characteristic cleavages. A prominent fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov Another common fragmentation is the cleavage of the S-N bond or the C-S bond.

Predicted Major Fragments in Mass Spectrum:

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 318 | [M]⁺ | Molecular Ion |

| 254 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 183 | [C₉H₁₁SO₂]⁺ | Cleavage of S-N bond (mesitylenesulfonyl cation) |

| 136 | [C₇H₈N₂O]⁺ | Cleavage of S-N bond (4-aminobenzamide radical cation) |

| 120 | [C₉H₁₂]⁺ | Mesitylene cation from further fragmentation |

| 119 | [C₇H₅NO]⁺ | Benzoyl isocyanate cation from rearrangement |

Solid-State Structural Analysis via X-ray Crystallography

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystal data for this compound is not available, analysis of closely related N-(arylsulfonyl)benzamides allows for a reliable prediction of its key structural parameters. mdpi.comnih.gov The molecule is expected to crystallize in a common, lower-symmetry space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com

The geometry around the sulfur atom is anticipated to be a distorted tetrahedron. The dihedral angle between the mesitylene ring and the benzamide phenyl ring will be a key conformational feature, likely adopting a gauche conformation with a C-S-N-C torsion angle between 60-90°. nih.gov

Predicted Key Bond Lengths and Angles:

| Parameter | Bond/Angle | Expected Value |

| Bond Length | S=O | 1.42 - 1.44 Å |

| Bond Length | S-N | 1.61 - 1.64 Å |

| Bond Length | S-C (aromatic) | 1.76 - 1.78 Å |

| Bond Length | C=O (amide) | 1.22 - 1.24 Å |

| Bond Length | C-N (amide) | 1.32 - 1.34 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | O-S-N | ~107° |

| Bond Angle | C-S-N | ~106° |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing is expected to be dominated by a network of hydrogen bonds, leading to the formation of a stable, three-dimensional supramolecular architecture. Molecules are likely to self-assemble into common motifs, such as chains or dimers. mdpi.comresearchgate.net For instance, inversion dimers linked by pairs of N-H···O hydrogen bonds could generate R²₂(8) ring motifs, a pattern frequently observed in sulfonamides and benzamides. researchgate.net

Hydrogen Bonding Networks in the Solid State

The molecule possesses two distinct N-H donor groups (one on the sulfonamide and two on the primary benzamide) and three potential hydrogen bond acceptor atoms (two sulfonyl oxygens and one carbonyl oxygen). This functionality allows for the formation of a robust and intricate hydrogen-bonding network. nih.govsielc.com

Predicted Hydrogen Bonding Interactions:

| Donor (D) | Acceptor (A) | Motif Type | Typical D···A Distance |

| N-H (Sulfonamide) | O=S (Sulfonyl) | Intermolecular | 2.8 - 3.1 Å |

| N-H (Sulfonamide) | O=C (Carbonyl) | Inter- or Intramolecular | 2.8 - 3.0 Å |

| N-H (Amide) | O=S (Sulfonyl) | Intermolecular | 2.9 - 3.2 Å |

| N-H (Amide) | O=C (Carbonyl) | Intermolecular | 2.9 - 3.1 Å |

No Published Data Found for this compound

An exhaustive search for scientific literature and crystallographic data concerning the chemical compound This compound has yielded no specific results for the requested advanced structural analyses. Despite a comprehensive multi-step search process, no published studies detailing the conformational analysis in crystalline environments or Hirshfeld surface analysis for this particular molecule could be located.

The search included targeted queries in major scientific and crystallographic databases for information pertaining to the crystal structure, conformational properties, and intermolecular interactions of this compound. While general information on related benzamide and sulfonamide derivatives is available, the specific data required to construct an in-depth article on the target compound, as per the provided outline, is absent from the accessible scientific record.

Consequently, the generation of a scientifically accurate and detailed article focusing on the "" for this compound is not possible at this time due to the lack of foundational research data. The requested sections on "Conformational Analysis in Crystalline Environments" and "Advanced Structural Analysis Techniques (e.g., Hirshfeld Surface Analysis)" cannot be completed without the primary crystallographic information for this specific compound.

Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to produce the data necessary for the requested article.

Computational and Theoretical Investigations of 4 2,4,6 Trimethylbenzenesulfonamido Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting the molecular properties of novel compounds.

Geometry Optimization and Equilibrium Structures

The initial step in the computational analysis of a molecule like 4-(2,4,6-Trimethylbenzenesulfonamido)benzamide would involve geometry optimization. This process uses DFT methods, often with a functional such as B3LYP and a basis set like 6-311++G(d,p), to find the lowest energy arrangement of the atoms in space. This equilibrium structure corresponds to the most stable conformation of the molecule. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. By analyzing the vibrational modes, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the various functional groups within this compound, such as the N-H, C=O, and S=O bonds. A comparison between the calculated and experimentally obtained spectra can help to confirm the molecular structure.

Electronic Structure Analysis

The electronic properties of a molecule are critical for understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map uses a color scale to indicate regions of positive, negative, and neutral electrostatic potential. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amide and sulfonamide N-H protons, highlighting potential sites for nucleophilic attack.

Reactivity Descriptors (e.g., Fukui Functions, Global and Local Reactivity)

No published data is available on the reactivity descriptors for this compound. A computational study would typically involve quantum chemical calculations to determine global reactivity indices such as chemical potential, hardness, and electrophilicity. Local reactivity would be assessed through Fukui functions, which identify the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule.

A representative data table for this section would have looked like this:

| Descriptor | Value (units) |

| Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity (ω) | Data not available |

| Fukui Function (f-) for Atom X | Data not available |

| Fukui Function (f+) for Atom Y | Data not available |

Conformational Analysis through Computational Methods

There are no documented conformational analyses of this compound using computational methods. Such a study would involve scanning the potential energy surface of the molecule by systematically rotating its single bonds to identify stable conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, van der Waals forces)

Specific modeling of the intermolecular interactions of this compound has not been found in the literature. Research in this area would focus on how the molecule interacts with itself and with other molecules. This would involve identifying potential hydrogen bond donors and acceptors and quantifying the strength of these and other non-covalent interactions, such as van der Waals forces and π-stacking.

Solvent Effects on Electronic Properties (e.g., IEFPCM model)

No studies on the solvent effects on the electronic properties of this compound using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) were identified. This type of investigation would calculate properties such as the dipole moment and molecular orbital energies in different solvent environments to understand how the surrounding medium influences the molecule's behavior.

A representative data table for this section might have been:

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Gas Phase | 1 | Data not available | Data not available | Data not available |

| Water | 78.39 | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available |

Chemical Reactivity and Mechanistic Studies of 4 2,4,6 Trimethylbenzenesulfonamido Benzamide

Reaction Pathways and Transformation Mechanisms

The reaction pathways available to 4-(2,4,6-trimethylbenzenesulfonamido)benzamide primarily involve transformations at the sulfonamide and benzamide (B126) functionalities.

Sulfonamide Group Reactions:

N-H Acidity and Alkylation/Arylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form a resonance-stabilized anion. This anion can then act as a nucleophile in reactions with electrophiles, such as alkyl or aryl halides, leading to N-substituted products. The steric bulk of the adjacent mesityl group can influence the accessibility of this nitrogen, potentially requiring stronger bases or more reactive electrophiles.

Hydrolysis: The sulfonamide linkage is generally stable to hydrolysis, especially under acidic conditions. However, under forcing basic conditions, cleavage of the S-N bond can occur. The mechanism of hydrolysis for related N-arylsulfonamides has been shown to proceed via different pathways (A1 or A2 mechanisms) depending on the acid concentration. researchgate.net

Reductive Cleavage: The S-N bond can be cleaved under reductive conditions, for example, using reducing agents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation, to yield the corresponding aniline (B41778) derivative (4-aminobenzamide) and 2,4,6-trimethylbenzenesulfinic acid.

Benzamide Group Reactions:

Hydrolysis: The amide group of the benzamide moiety can be hydrolyzed under acidic or basic conditions to yield 4-(2,4,6-trimethylbenzenesulfonamido)benzoic acid. This reaction typically proceeds through nucleophilic acyl substitution.

Reduction: The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would also likely reduce the sulfonamide group.

Hofmann Rearrangement: The primary amide of the benzamide group could potentially undergo a Hofmann rearrangement in the presence of bromine and a strong base to yield a 4-aminophenyl-substituted sulfonamide.

Aromatic Ring Reactions:

Electrophilic Aromatic Substitution: Both the benzamide and the trimethylphenyl rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the existing substituents will determine the position of the incoming electrophile. The sulfonamido group is an ortho-, para-director, while the benzamide moiety is a meta-director to its own ring. The trimethylphenyl group is strongly activating and directs ortho and para to the methyl groups.

A plausible reaction mechanism for the base-catalyzed hydrolysis of the sulfonamide linkage is depicted below, drawing parallels from studies on related sulfonamides.

Table 1: Potential Reaction Pathways of this compound

| Functional Group | Reaction Type | Reagents | Potential Product(s) |

|---|---|---|---|

| Sulfonamide | N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-alkyl-4-(2,4,6-trimethylbenzenesulfonamido)benzamide |

| Sulfonamide | Hydrolysis (Basic) | Strong Base (e.g., NaOH), Heat | 4-Aminobenzamide (B1265587) and 2,4,6-Trimethylbenzenesulfonic acid |

| Benzamide | Hydrolysis (Acidic) | Acid (e.g., HCl), Heat | 4-(2,4,6-Trimethylbenzenesulfonamido)benzoic acid |

| Benzamide | Reduction | LiAlH₄ | [4-(2,4,6-Trimethylbenzenesulfonamido)phenyl]methanamine |

Influence of the 2,4,6-Trimethylphenyl Moiety on Reactivity

The 2,4,6-trimethylphenyl (mesityl) group exerts significant steric and electronic effects on the reactivity of the molecule.

Steric Hindrance: The three methyl groups on the phenyl ring create substantial steric bulk around the sulfonamide linkage. This steric hindrance can:

Restrict Rotation: It can hinder free rotation around the S-N bond and the S-C(aryl) bond, potentially leading to atropisomerism if the substitution pattern were appropriate to create a chiral axis.

Shield the Reaction Center: The bulky nature of the mesityl group can shield the sulfonamide nitrogen and the sulfur atom from attack by reagents. This may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger reagents) for reactions involving the sulfonamide group compared to less hindered analogues.

Influence Conformational Preferences: The steric interactions between the mesityl group and the rest of the molecule will dictate the lowest energy conformation, which in turn can affect the accessibility of different reactive sites.

Electronic Effects: The three methyl groups are electron-donating through hyperconjugation and induction. This has the following consequences:

Increased Electron Density on the Sulfonamide Nitrogen: The electron-donating nature of the mesityl group can increase the electron density on the sulfonamide nitrogen, making it a stronger nucleophile after deprotonation.

Stabilization of Cationic Intermediates: In electrophilic aromatic substitution reactions on the mesityl ring, the methyl groups will stabilize the formation of the arenium ion intermediate, making the ring more reactive towards electrophiles.

Role of the Sulfonamide and Benzamide Linkages in Reaction Dynamics

Sulfonamide Linkage:

Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which decreases the electron density on the adjacent nitrogen atom and the attached phenyl ring. This deactivating effect makes the benzamide-containing ring less susceptible to electrophilic aromatic substitution.

Acidity of N-H: The electron-withdrawing sulfonyl group is responsible for the acidity of the sulfonamide proton, enabling deprotonation and subsequent nucleophilic reactions at the nitrogen.

Benzamide Linkage:

Electron-Withdrawing Carbonyl Group: The carbonyl group of the benzamide is also electron-withdrawing, further deactivating the phenyl ring to which it is attached towards electrophilic attack.

Hydrogen Bonding: The amide N-H and C=O groups can participate in intermolecular hydrogen bonding, which can influence the molecule's physical properties and its interactions with solvents and other reagents. nih.gov

Resonance Stabilization: The amide group is resonance-stabilized, which contributes to its relative stability towards hydrolysis compared to, for example, esters.

The electronic communication between these two groups through the central phenyl ring will influence the reactivity at both ends of the molecule. For instance, a reaction at the benzamide moiety could potentially alter the electronic environment of the sulfonamide group, and vice versa.

Stereochemical Considerations in Reactions Involving the Compound

As this compound is an achiral molecule, stereochemical considerations primarily arise in reactions that introduce a new chiral center or in the context of atropisomerism.

Reactions Creating a Chiral Center: If a reaction were to introduce a chiral center into the molecule (e.g., asymmetric reduction of the benzamide carbonyl or addition of a chiral nucleophile), the formation of enantiomers or diastereomers would be possible. The existing structural features of the molecule, including the bulky mesityl group, could potentially provide some degree of diastereoselectivity in such reactions if a chiral auxiliary were present.

Atropisomerism: Due to the steric hindrance around the S-N and S-C bonds, it is conceivable that certain derivatives of this compound could exhibit atropisomerism, where rotation around a single bond is restricted, leading to stable, isolable rotational isomers (atropisomers). For N-C axially chiral sulfonamides, catalytic enantioselective synthesis has been explored. nih.gov While the parent compound is unlikely to exhibit stable atropisomers at room temperature, N-alkylation or other modifications could introduce sufficient steric bulk to create a stable chiral axis.

The stereoselective synthesis of chiral sulfinyl compounds is a well-established field, and while not directly applicable to this sulfonamide, it highlights the importance of stereochemistry in sulfur-containing compounds. acs.orgnih.gov

Catalyst-Mediated Transformations and Mechanistic Investigations

While specific catalyst-mediated transformations for this compound are not widely reported, general catalytic methods for sulfonamide synthesis and functionalization can be considered.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N and C-S bonds. It is plausible that the sulfonamide could be synthesized via a palladium-catalyzed coupling of 4-aminobenzamide with 2,4,6-trimethylbenzenesulfonyl chloride. Conversely, C-H activation of the aromatic rings in the presence of a suitable catalyst could be a pathway for further functionalization. Rhodium(III) catalysts have been used to overcome limitations in C-H functionalization of aryl sulfonamides containing strongly coordinating N-heterocycles. rsc.orgresearchgate.net

Iron-Catalyzed N-Arylsulfonamide Formation: An iron-catalyzed method for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates has been developed. organic-chemistry.org A proposed mechanism involves the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group.

Photocatalysis: Recent advances have demonstrated the use of photocatalysis for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates.

Table 2: Examples of Catalyst-Mediated Reactions for Related Sulfonamides

| Reaction Type | Catalyst System | Substrate Type | Product Type |

|---|---|---|---|

| N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | Secondary sulfonamides | N-C axially chiral N-allylated sulfonamides nih.gov |

| C-H Amination | Pd(II)/(±)-MeO-SOX | Olefins and N-triflyl amines | Allylic amines nih.gov |

| C-H Sulfination | Palladium catalyst | Aryl sulfonium (B1226848) salts | Aryl sulfonamides nih.gov |

| N-Arylsulfonamide Formation | FeCl₂ | Nitroarenes and sodium arylsulfinates | N-arylsulfonamides organic-chemistry.org |

Mechanistic investigations for such catalytic reactions often involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling (DFT calculations) to elucidate the reaction pathways, identify key intermediates, and understand the role of the catalyst.

Applications in Fundamental Chemical Research and Molecular Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

The molecular structure of 4-(2,4,6-Trimethylbenzenesulfonamido)benzamide, which incorporates a sulfonamide linkage and a benzamide (B126) moiety, positions it as a versatile synthetic intermediate. The presence of reactive sites—the amide and sulfonamide groups—allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

The general synthetic approach to compounds of this nature involves the reaction of a sulfonyl chloride with an amine. In a likely synthetic pathway for this compound, 2,4,6-trimethylbenzenesulfonyl chloride would be reacted with 4-aminobenzamide (B1265587). This reaction forms the stable sulfonamide bond that characterizes the compound. The trimethylphenyl group offers steric bulk, which can influence the reactivity and conformational properties of the resulting molecule and any subsequent derivatives.

This compound serves as a foundational scaffold in medicinal chemistry and materials science for the creation of larger, more intricate molecular architectures. smolecule.com Its structural features are crucial for establishing specific three-dimensional arrangements in more complex derivatives.

Contribution to Supramolecular Chemistry and Crystal Engineering

In the realm of supramolecular chemistry and crystal engineering, the rational design of solid-state structures is predicated on controlling intermolecular interactions. The this compound molecule possesses key functional groups capable of forming robust hydrogen bonds, namely the amide (-CONH2) and sulfonamide (-SO2NH-) moieties.

The primary amide group contains both hydrogen bond donors (the -NH2 protons) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of well-defined hydrogen-bonding patterns, such as the R22(8) graph set motif, which is a common feature in the crystal structures of primary amides. Similarly, the sulfonamide group provides a hydrogen bond donor (the N-H proton) and two acceptors (the sulfonyl oxygens), further enabling the construction of extended supramolecular networks.

The interplay of these hydrogen-bonding interactions, in conjunction with other non-covalent forces like π-π stacking of the aromatic rings, allows for the predictable assembly of molecules in the solid state. The bulky 2,4,6-trimethylphenyl group can also play a significant role in directing the crystal packing by introducing steric constraints that favor certain arrangements over others. The study of the crystal structure of this compound would provide valuable insights into how these competing interactions dictate the final supramolecular architecture.

Investigating Molecular Recognition and Ligand-Target Interactions in Chemical Systems

The structural characteristics of this compound make it a candidate for studies in molecular recognition and as a ligand for various biological targets.

Computational Docking Studies for Protein Interaction Prediction

Computational docking is a powerful tool for predicting the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. For a molecule like this compound, docking studies can be employed to identify potential protein binding partners. The sulfonamide group is a known pharmacophore that can interact with the active sites of various enzymes. nih.gov

In a typical docking simulation, the three-dimensional structure of the compound would be docked into the binding pocket of a target protein. The software would then calculate the most favorable binding poses and estimate the binding energy. These studies can reveal key intermolecular interactions, such as hydrogen bonds between the amide or sulfonamide groups and amino acid residues, as well as hydrophobic interactions involving the aromatic rings. Such computational predictions are instrumental in the rational design of new bioactive molecules.

Studies of Compound Interactions with Macromolecular Systems (e.g., enzymes, proteins) at a Chemical Level

Experimentally, the interactions of this compound with macromolecular systems like enzymes and other proteins can be investigated using various biophysical techniques. The sulfonamide moiety is a key structural feature in a number of enzyme inhibitors. smolecule.com

Techniques such as isothermal titration calorimetry (ITC) could be used to measure the binding affinity and thermodynamics of the interaction between the compound and a target protein. X-ray crystallography of the protein-ligand complex could provide a detailed atomic-level picture of the binding mode, confirming the interactions predicted by computational docking. These studies are fundamental to understanding the structure-activity relationship and for the optimization of lead compounds in drug discovery.

Probes for Mechanistic Studies in Organic and Bioorganic Reactions

While direct evidence for the use of this compound as a mechanistic probe is not prevalent, its structure suggests potential applications. The reactivity of the amide and sulfonamide groups can be exploited to study reaction mechanisms. For instance, isotopic labeling of the nitrogen or oxygen atoms could be used to trace their fate in a chemical transformation.

Furthermore, the steric hindrance provided by the 2,4,6-trimethylphenyl group can be used to probe the steric sensitivity of a reaction. By comparing the reactivity of this compound with that of less hindered analogues, one can gain insight into the transition state geometry and the steric environment of the reaction center.

Development of Advanced Materials with Tunable Properties (e.g., non-linear optical properties based on electronic structure)

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are known to exhibit non-linear optical (NLO) properties. The structure of this compound, featuring aromatic rings and electron-withdrawing sulfonamide and benzamide groups, suggests its potential for NLO applications.

The NLO response of a molecule is related to its molecular hyperpolarizability, which can be influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and the molecular geometry. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the NLO properties of this compound. By systematically modifying the substituents on the aromatic rings, it may be possible to tune the electronic structure and, consequently, the NLO response of the material. This makes such compounds interesting candidates for the development of new materials for applications in optoelectronics and photonics.

Q & A

Q. Key Considerations :

- Catalyst Selection : Acetic acid (Method A) vs. PPA (Method B) affects reaction kinetics and side-product formation.

- Purification : Filtration (Method A) vs. solvent extraction (Method B) impacts purity and scalability.

What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Basic Research Question

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and hydrogen/carbon environments. For example, aromatic protons in the 6.5–8.5 ppm range verify benzamide and sulfonamide groups .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., -SO₂ at 1362 cm⁻¹ and 1197 cm⁻¹ for asymmetric/symmetric stretching) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 267.1 for related sulfonamides) .

- Elemental Analysis (EA) : Quantifies C, H, N, S content to assess purity (e.g., ±0.1% deviation from theoretical values) .

Methodological Tip : Combine multiple techniques to resolve ambiguities, such as overlapping IR peaks or NMR splitting patterns.

What preliminary biological activities have been reported for sulfonamide derivatives of this structural class?

Basic Research Question

Sulfonamide analogs exhibit:

- Antimicrobial Activity : Enhanced by electron-withdrawing groups (e.g., -CF₃) disrupting bacterial membrane proteins .

- Enzyme Inhibition : Interaction with matrix metalloproteinases (MMPs) via sulfonamide-Zn²⁺ coordination, as seen in related MMP2/9 inhibitors .

- Anticancer Potential : Induction of apoptosis in cancer cell lines via caspase-3 activation, observed in benzamide-thiadiazole hybrids .

Key Insight : Bioactivity correlates with substituent electronegativity and steric bulk at the sulfonamide nitrogen.

How can researchers resolve discrepancies in reported synthetic yields for this compound across different methodologies?

Advanced Research Question

Yield variations arise from:

- Reagent Purity : Impurities in starting materials (e.g., substituted benzaldehydes) reduce efficiency.

- Catalyst Degradation : Prolonged reflux (Method A) may deactivate acetic acid, necessitating fresh batches.

- Side Reactions : Competing acylation pathways in Method B require strict anhydrous conditions .

Q. Resolution Strategy :

Use high-purity reagents (≥99%) and inert atmospheres.

Monitor reactions via thin-layer chromatography (TLC) to terminate at optimal conversion.

Compare yields under standardized conditions (e.g., molar ratios, temperature).

What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in modulating enzyme targets like MMPs?

Advanced Research Question

SAR studies involve:

- Molecular Docking : Computational modeling to predict binding poses with MMP active sites. For example, sulfonamide-Zn²⁻ interactions are critical for MMP2/9 inhibition .

- Isosteric Replacement : Substituting 2,4,6-trimethylphenyl with halogenated aryl groups to enhance hydrophobic interactions.

- Kinetic Assays : Surface plasmon resonance (SPR) measures binding affinity (KD) and residence time .

Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency (IC₅₀) to guide optimization.

What experimental considerations are necessary when functionalizing carbon nanotubes (CNTs) with this compound via Friedel-Crafts acylation?

Advanced Research Question

Critical factors include:

- CNT Dispersion : Sonication in PPA/P₂O₅ ensures homogeneous functionalization.

- Reaction Time : Over 24 hours may degrade CNT structure, reducing conductivity.

- Post-Synthesis Analysis :

- Raman Spectroscopy : D/G band intensity ratios confirm covalent modification .

- TGA : Quantifies functional group density (e.g., 5–10 wt% loading).

Challenge : Balancing covalent attachment with CNT electronic properties. Pre-functionalization with surfactants improves compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.